molecular formula C19H19N3O B5619440 N-[4-(benzyloxy)phenyl]-4,6-dimethyl-2-pyrimidinamine

N-[4-(benzyloxy)phenyl]-4,6-dimethyl-2-pyrimidinamine

Cat. No. B5619440
M. Wt: 305.4 g/mol
InChI Key: KFGVDKNSEBYOED-UHFFFAOYSA-N
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Description

N-[4-(benzyloxy)phenyl]-4,6-dimethyl-2-pyrimidinamine is a compound with a core structure that makes it a candidate for various chemical and pharmacological studies. Its synthesis, molecular structure, reactivity, and physical and chemical properties have been explored in various studies to understand its potential applications in material science and as a pharmacophore.

Synthesis Analysis

The synthesis of N-[4-(benzyloxy)phenyl]-4,6-dimethyl-2-pyrimidinamine and similar compounds involves multiple steps, including the use of formimidamide or 4-(dimethylamino)benzimidamide as starting ingredients. These processes are characterized by their ability to introduce various substituents, aiming to develop potential antimicrobial agents and to explore their reactivity towards different microbial strains (M. S. Rao, T. B. Rao, & Cherukumalli Purna Koteswara, 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many pyrimidine derivatives are used in medicinal chemistry due to their ability to interact with biological targets such as enzymes or receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety measures should be taken when handling it to avoid potential health risks .

Future Directions

Future research on this compound could involve further exploration of its potential uses, particularly in the field of medicinal chemistry. Studies could also be conducted to better understand its physical and chemical properties, and to develop more efficient methods for its synthesis .

properties

IUPAC Name

4,6-dimethyl-N-(4-phenylmethoxyphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O/c1-14-12-15(2)21-19(20-14)22-17-8-10-18(11-9-17)23-13-16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFGVDKNSEBYOED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)OCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(benzyloxy)phenyl)-4,6-dimethylpyrimidin-2-amine

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